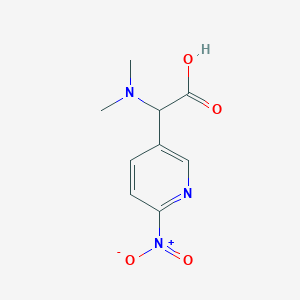
2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid is an organic compound that features a dimethylamino group, a nitropyridine moiety, and an acetic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position of the pyridine ring.
Dimethylation: The nitrated pyridine is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the dimethylamino derivative.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by reacting the dimethylamino-nitropyridine intermediate with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different nucleophiles replacing the dimethylamino group.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-2-(4-nitropyridin-3-YL)acetic acid: Similar structure but with the nitro group at the 4-position.
2-(Dimethylamino)-2-(6-chloropyridin-3-YL)acetic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and pathways, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11N3O4 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11N3O4/c1-11(2)8(9(13)14)6-3-4-7(10-5-6)12(15)16/h3-5,8H,1-2H3,(H,13,14) |
Clé InChI |
XMFMKNMVWCFHBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1=CN=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
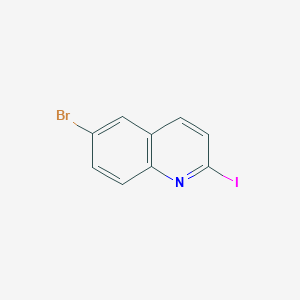



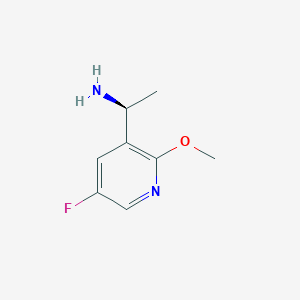
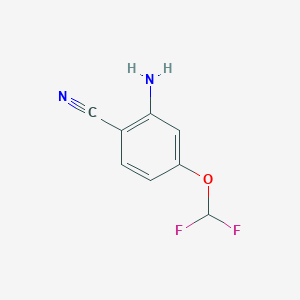

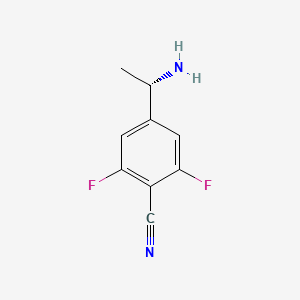
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
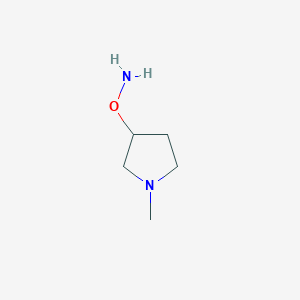
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
